molecular formula C8H12N2O2 B2530320 3,6-Dimethoxybenzene-1,2-diamine CAS No. 40328-95-8

3,6-Dimethoxybenzene-1,2-diamine

Cat. No.: B2530320
CAS No.: 40328-95-8
M. Wt: 168.196
InChI Key: FUMWDRKZNGZIJJ-UHFFFAOYSA-N
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Description

3,6-Dimethoxybenzene-1,2-diamine is an organic compound with the molecular formula C8H12N2O2. It is a derivative of benzene, featuring two methoxy groups (-OCH3) and two amino groups (-NH2) attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dimethoxybenzene-1,2-diamine can be synthesized through the hydrogenation of a mixture of ortho- and para-dinitro derivatives of 1,4-dimethoxybenzene in ethyl acetate under palladium catalysis . The reaction conditions typically involve:

    Catalyst: Palladium on carbon (Pd/C)

    Solvent: Ethyl acetate

    Temperature: Room temperature

    Hydrogen source: Hydrogen gas (H2)

The reaction proceeds with the reduction of nitro groups to amino groups, yielding this compound as the sole product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the laboratory synthesis methods can be scaled up for industrial applications, considering the availability of catalysts and solvents in large quantities.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethoxybenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of more reduced amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the amino or methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: More reduced amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

3,6-Dimethoxybenzene-1,2-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,6-Dimethoxybenzene-1,2-diamine involves its interaction with various molecular targets and pathways. The compound’s amino groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and other biochemical processes. The methoxy groups may also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Diamino-1,4-dimethoxybenzene
  • 1,2-Diamino-3,6-dimethoxybenzene
  • 4,7-Dimethoxy-2-methyl-1H-benzimidazole

Uniqueness

3,6-Dimethoxybenzene-1,2-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science .

Properties

IUPAC Name

3,6-dimethoxybenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMWDRKZNGZIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3,6-Dimethoxy-benzene-1,2-diamine was synthesized by dissolving 6.0 g of 1,4-dimethoxy-2,3-dinitro-benzene (Eur. J. Org. Chem. 2006, 2786-2794) in 220 mL EtOH, evacuating 3 times with N2 and adding 600 mg of 10 wt % Pd/C. The reaction was stirred under a H2 atmosphere (balloon). Another 300 mg of 10 wt % Pd/C were added after 2 days and the mixture was stirred for another 24 h. Filtration over a pad of celite and washing with EtOH and EtOAc yielded after concentration in vacuo 4.3 g of 3,6-dimethoxy-benzene-1,2-diamine as black solid.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One

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